![molecular formula C14H21N3O B2406609 2-氨基-N-[(1-乙基吡咯烷-2-基)甲基]苯甲酰胺 CAS No. 92992-42-2](/img/structure/B2406609.png)

2-氨基-N-[(1-乙基吡咯烷-2-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

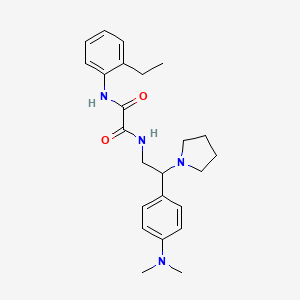

“2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide” is a chemical compound with the molecular formula C14H21N3O . It is a liquid at room temperature .

Synthesis Analysis

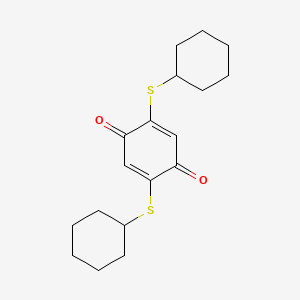

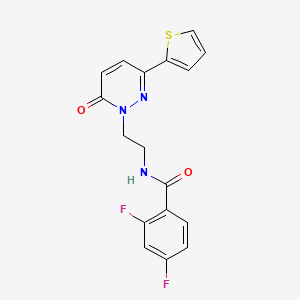

The synthesis of benzamides, which includes compounds like “2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

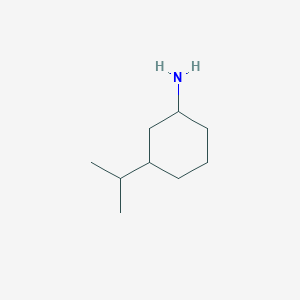

The molecular structure of “2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide” consists of a benzamide group attached to a pyrrolidine ring via a methylene bridge . The pyrrolidine ring carries an ethyl substituent .Physical And Chemical Properties Analysis

“2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide” is a liquid at room temperature . Its molecular weight is 247.34 .科学研究应用

合成和神经阻滤活性

该化合物已被合成并用于神经阻滤活性评估。例如,岩波等人(1981年)的研究调查了N,N-二取代乙二胺的苯甲酰胺,包括类似化合物,以寻找潜在的神经阻滤特性。他们发现结构与活性之间存在显著相关性,表明在治疗精神病(Iwanami et al., 1981)方面具有潜力。

放射药物应用的合成

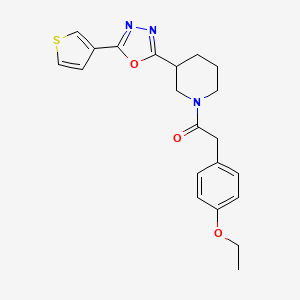

在放射药物中,Bobeldijk等人(1990年)描述了类似苯甲酰胺化合物的合成,如(S)-2-羟基-N-[(1-乙基-2-吡咯烷基)甲基]苯甲酰胺,作为用于医学成像的放射碘化合物的前体(Bobeldijk等人,1990年)。

抗精神病药物的开发

Högberg等人(1990年)报道了一系列5-取代苯甲酰胺的合成,包括结构类似于2-氨基-N-[(1-乙基吡咯烷-2-基)甲基]苯甲酰胺的化合物。这些化合物在神经药理学研究中被发现是有效的抑制剂,表明它们在开发抗精神病药物中的相关性(Högberg等人,1990年)。

抗菌活性

Adam等人(2016年)对一种结构类似的化合物,2-甲基-N-((4-甲基吡啶-2-基)羰硫基)苯甲酰胺进行了研究,证明其对革兰氏阳性和革兰氏阴性细菌具有抗菌性,突显了在开发新的抗菌剂(Adam et al., 2016)中的潜在应用。

TACE抑制剂的开发

Ott等人(2008年)的研究探索了苯甲酰胺衍生物作为肿瘤坏死因子α转化酶(TACE)的抑制剂,这在炎症反应中至关重要。这表明类似化合物在治疗炎症性疾病中的潜在应用(Ott et al., 2008)。

阴离子的比色感应

Younes等人(2020年)合成了一系列苯甲酰胺衍生物,展示了一种化合物对氟离子的颜色变化能力。这表明在开发阴离子的比色传感器中的应用(Younes et al., 2020)。

心脏电生理活性

Morgan等人(1990年)合成了N-取代咪唑基苯甲酰胺,展示了它们在心脏电生理实验中的有效性,表明在开发新的心脏药物中的潜在应用(Morgan et al., 1990)。

作用机制

Target of Action

The primary targets of 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a crucial role in the regulation of gene expression .

Mode of Action

The compound exhibits inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

The compound affects the pathways associated with Bcr-Abl and HDAC1 . The inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation, while the inhibition of HDAC1 can lead to changes in gene expression. The downstream effects of these disruptions can include cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight of 24734 and predicted boiling point of 435.9±20.0 °C suggest that it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide’s action are primarily related to its inhibitory activity against Bcr-Abl and HDAC1 . In cellular assays, the compound has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .

属性

IUPAC Name |

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-17-9-5-6-11(17)10-16-14(18)12-7-3-4-8-13(12)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBYMPJDJOWNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)

![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine](/img/structure/B2406535.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)